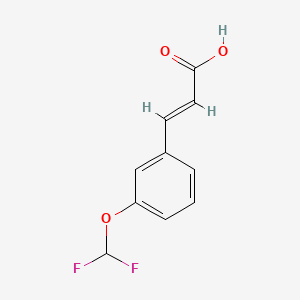

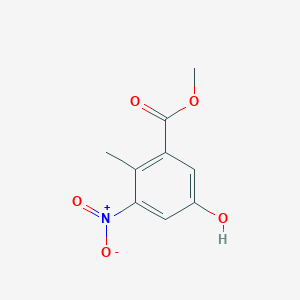

甲基5-羟基-2-甲基-3-硝基苯甲酸酯

描述

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate is a chemical compound that is part of a broader class of substances with potential applications in various industries, including pharmaceuticals and materials science. While the specific compound is not directly mentioned in the provided papers, related compounds with nitro and methyl substitutions on the benzene ring are discussed, indicating the relevance of such substitutions in determining the chemical and physical properties of these molecules.

Synthesis Analysis

The synthesis of compounds related to methyl 5-hydroxy-2-methyl-3-nitrobenzoate often involves the introduction of nitro groups into the benzene ring, which can significantly affect the biological activity of the compounds. For instance, the introduction of nitro substituents in certain positions on the dibenzo[c,h][1,6]naphthyridin-6-one ring system has been shown to enhance topoisomerase-I targeting activity and cytotoxicity, which is crucial for antitumor activity . The synthesis of chloro-5-hydroxy-2-nitrobenzoic acid from 3-methyl-4-nitrophenol, a hydrolysate of the pesticide fenitrothion, demonstrates the potential environmental transformation of related compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 5-hydroxy-2-methyl-3-nitrobenzoate is influenced by the presence of substituents on the benzene ring. For example, the crystal structure of methyl 5-nitro-2-methylbenzoate shows that the carboxylate group is twisted from the ring plane, which is a deviation from the planarity observed in the corresponding acid . This indicates that even small changes in the molecular structure, such as the addition of a methyl group, can significantly affect the overall conformation of the molecule.

Chemical Reactions Analysis

The presence of nitro groups in compounds related to methyl 5-hydroxy-2-methyl-3-nitrobenzoate can lead to various chemical reactions. For instance, nitro and amino substitutions in the A-ring of certain compounds have been shown to influence their biological activity . The hydrolysis of 2-methoxy-1-methylbenzimidazoles, which are structurally related to the compound , involves several reaction paths that vary with medium acidity . These reactions are important for understanding the stability and reactivity of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with nitro and methyl groups on the benzene ring are determined by their molecular structure and the nature of their substituents. The crystal structure of methyl 4-hydroxy-3-nitrobenzoate reveals hydrogen bonding and π-stacking interactions that link the molecules into infinite stacked sheets, which could influence the compound's solubility and melting point . The determination of 2-methyl-3-nitrobenzoic acid through gas chromatography after esterification with diazomethane indicates the importance of analytical methods in assessing the purity and concentration of such compounds .

科学研究应用

绿色合成过程

甲基5-羟基-2-甲基-3-硝基苯甲酸酯及其衍生物一直是研究的对象,重点关注更环保和高效的合成过程。例如,Mei等人(2018年)开发了一种绿色硝化过程,用于合成5-甲基-2-硝基苯甲酸,这是一种相关化合物,展示了反应速率(Mei, Yao, Yu, & Yao, 2018)的高选择性和控制。

溶解度和分子相互作用

对甲基5-羟基-2-甲基-3-硝基苯甲酸酯衍生物的溶解度和分子相互作用进行了研究,以了解它们在不同溶剂中的行为。Hart等人(2017年)测量了2-甲基-3-硝基苯甲酸在各种有机溶剂中的溶解度,并计算了其Abraham模型溶质描述符(Hart et al., 2017)。

晶体结构分析

研究也致力于理解这些化合物的晶体结构。例如,Fu,Li和Simpson(2012年)分析了甲基4-羟基-3-硝基苯甲酸酯晶体结构中的非共价相互作用,提供了关于分子排列和相互作用(Fu, Li, & Simpson, 2012)的见解。

分析和化学研究

该化合物及其衍生物已被用于各种分析和化学研究中。例如,Alder,Augenstein和Rogerson(1978年)开发了一种方法,用于在各种样品中确定氯化氟甲基苯氧基硝基苯甲酸钠及其游离酸的残留物,展示了其在化学分析中的实用性(Alder, Augenstein, & Rogerson, 1978)。

安全和危害

属性

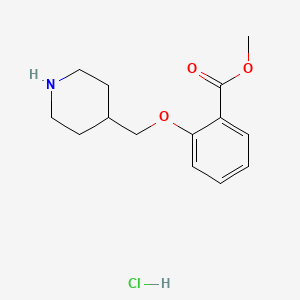

IUPAC Name |

methyl 5-hydroxy-2-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-7(9(12)15-2)3-6(11)4-8(5)10(13)14/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEBUJNUWWJENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629766 | |

| Record name | Methyl 5-hydroxy-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88132-51-8 | |

| Record name | Methyl 5-hydroxy-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)

![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)

![3-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322786.png)

![4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1322787.png)

![1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1322788.png)

![4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322789.png)